[(E)-but-2-enyl]-triethoxysilane
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Overview
Description
[(E)-but-2-enyl]-triethoxysilane, also known as BES, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BES is a silane coupling agent that is primarily used as a surface modifier in various industrial applications.
Mechanism Of Action
[(E)-but-2-enyl]-triethoxysilane acts as a silane coupling agent, which means that it can form covalent bonds between two materials that would otherwise not be compatible. The mechanism of action of [(E)-but-2-enyl]-triethoxysilane involves the reaction of the ethoxy groups with the surface of the material, forming a stable bond. The vinyl group of [(E)-but-2-enyl]-triethoxysilane can then react with other materials, such as polymers, to form a strong bond.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of [(E)-but-2-enyl]-triethoxysilane. However, studies have shown that [(E)-but-2-enyl]-triethoxysilane is non-toxic and does not cause significant harm to cells or tissues. [(E)-but-2-enyl]-triethoxysilane has been shown to have low toxicity in both in vitro and in vivo studies.
Advantages And Limitations For Lab Experiments
The use of [(E)-but-2-enyl]-triethoxysilane in lab experiments has several advantages, including its ability to enhance the adhesion and compatibility of materials, as well as its low toxicity. However, [(E)-but-2-enyl]-triethoxysilane can be difficult to handle due to its high reactivity and potential for side reactions. Additionally, the purity of [(E)-but-2-enyl]-triethoxysilane can be difficult to maintain, which can affect the reproducibility of experiments.
Future Directions
For the use of [(E)-but-2-enyl]-triethoxysilane include tissue engineering and the synthesis of silicon-based nanoparticles and quantum dots.
Synthesis Methods
[(E)-but-2-enyl]-triethoxysilane can be synthesized through a variety of methods, including the reaction of vinyltriethoxysilane with butanal in the presence of a catalyst. The reaction produces [(E)-but-2-enyl]-triethoxysilane as the main product, along with some side products. The purity of [(E)-but-2-enyl]-triethoxysilane can be improved through distillation and purification methods.
Scientific Research Applications
[(E)-but-2-enyl]-triethoxysilane has found a wide range of applications in scientific research, including in the fields of material science, nanotechnology, and biomedicine. [(E)-but-2-enyl]-triethoxysilane is commonly used as a surface modifier to enhance the adhesion and compatibility of various materials, such as polymers and metals. In the field of nanotechnology, [(E)-but-2-enyl]-triethoxysilane is used as a precursor for the synthesis of silicon-based nanoparticles and quantum dots. In biomedicine, [(E)-but-2-enyl]-triethoxysilane has been investigated for its potential use in drug delivery systems and tissue engineering.
properties
CAS RN |
13436-82-3 |
---|---|
Product Name |
[(E)-but-2-enyl]-triethoxysilane |
Molecular Formula |
C10H22O3Si |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
but-2-enyl(triethoxy)silane |
InChI |
InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5,9H,6-8,10H2,1-4H3 |
InChI Key |
GKBKTZVWTWAFSW-WEVVVXLNSA-N |
Isomeric SMILES |
CCO[Si](C/C=C/C)(OCC)OCC |
SMILES |
CCO[Si](CC=CC)(OCC)OCC |
Canonical SMILES |
CCO[Si](CC=CC)(OCC)OCC |
Other CAS RN |
13436-82-3 |
synonyms |
but-2-enyltriethoxysilane |
Origin of Product |
United States |
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